

Spectroscopic data (NMR, IR, MS) of 4-Oxocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Oxocyclohexanecarbaldehyde**

Authored by a Senior Application Scientist Foreword: The Analytical Imperative for Bifunctional Molecules

In the landscape of synthetic chemistry and drug development, molecules possessing multiple reactive centers, such as **4-Oxocyclohexanecarbaldehyde**, represent both unique opportunities and significant analytical challenges. This compound, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, is a versatile building block. Its utility, however, is predicated on unambiguous structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Oxocyclohexanecarbaldehyde**, moving beyond mere data presentation to offer insights into the interpretation and causality behind the spectral features.

Molecular Structure and Spectroscopic Overview

4-Oxocyclohexanecarbaldehyde (Molecular Formula: $C_7H_{10}O_2$, Molecular Weight: 126.15 g/mol) presents a fascinating case for spectroscopic analysis.^[1] The electronic environments of the two carbonyl groups are distinct, and the stereochemistry of the cyclohexane ring

influences the magnetic environments of its protons. A multi-technique approach is therefore essential for a holistic and unequivocal characterization.

Figure 1: Molecular Structure of **4-Oxocyclohexanecarbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The aldehyde proton is particularly diagnostic, appearing far downfield due to the strong deshielding effect of the carbonyl group. The cyclohexane protons exist in a complex, overlapping multiplet region, a result of their similar chemical environments and intricate spin-spin coupling.

Table 1: ¹H NMR Data for **4-Oxocyclohexanecarbaldehyde** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.71	s (singlet)	1H	Aldehyde (-CHO)
2.64–2.62	m (multiplet)	1H	Cyclohexane (CH)
2.41–2.29	m (multiplet)	5H	Cyclohexane (CH ₂)
2.20–2.15	m (multiplet)	2H	Cyclohexane (CH ₂)
1.94–1.89	m (multiplet)	2H	Cyclohexane (CH ₂)

Data sourced from Benchchem.[\[2\]](#)

Expert Interpretation:

- The Aldehyde Proton (δ 9.71): The singlet at 9.71 ppm is the unmistakable signature of the aldehydic proton.[3] Its significant downfield shift is caused by the anisotropic magnetic field of the C=O bond. It appears as a singlet because it has no adjacent protons to couple with.
- The Cyclohexane Protons (δ 1.89-2.64): The protons on the cyclohexane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling.[4] The protons alpha to the ketone (positions 3 and 5) are expected to be the most deshielded of the ring protons, contributing to the downfield region of the multiplet. Conformational averaging of the chair forms at room temperature results in the observed complex multiplets.

^{13}C NMR Spectroscopy: A Carbon Count

The ^{13}C NMR spectrum provides a direct count of the non-equivalent carbon atoms and offers crucial information about their hybridization and electronic environment. The two carbonyl carbons are the most prominent features.

Table 2: ^{13}C NMR Data for **4-Oxocyclohexanecarbaldehyde** (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
208.9	Ketone Carbonyl (C=O)
201.5	Aldehyde Carbonyl (CHO)
42.1–25.3	Cyclohexane Carbons (CH, CH_2)

Data sourced from Benchchem.[2]

Expert Interpretation:

- Carbonyl Carbons (δ 208.9, 201.5): The presence of two distinct signals in the carbonyl region (typically >160 ppm) confirms the existence of both the ketone and aldehyde functional groups.[5] The ketone carbon is slightly further downfield than the aldehyde carbon, a typical trend for such functionalities.[2]
- Cyclohexane Carbons (δ 42.1–25.3): The aliphatic carbons of the cyclohexane ring appear in the upfield region.[2] Due to the symmetry of the molecule (assuming rapid chair-chair

interconversion), fewer than six signals may be resolved in this region. The exact assignment of these carbons would require advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Oxocyclohexanecarbaldehyde** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ^{13}C has a low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **4-Oxocyclohexanecarbaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2820	C-H Stretch	Aldehyde (CHO)
~1715	C=O Stretch	Aldehyde (CHO)
~1705	C=O Stretch	Ketone (C=O)

Data sourced from Benchchem.[\[2\]](#)

Expert Interpretation:

- Aldehyde C-H Stretch (~2820 cm⁻¹): A key diagnostic peak for aldehydes is the C-H stretching vibration, which typically appears as a medium-intensity band between 2850 and 2700 cm⁻¹.[\[2\]](#) The presence of a band around 2820 cm⁻¹ is strong evidence for the aldehyde group.
- Carbonyl C=O Stretches (~1715 and ~1705 cm⁻¹): The most intense absorptions in the spectrum are due to the carbonyl stretches.[\[6\]](#) The presence of two distinct C=O peaks is expected. The aldehyde carbonyl typically absorbs at a slightly higher frequency (~1715 cm⁻¹) than the cyclohexanone carbonyl (~1705 cm⁻¹).[\[2\]](#) This separation confirms the presence of two different carbonyl environments.
- Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclohexane ring will also be present.[\[7\]](#)

Experimental Protocol: ATR-FTIR Data Acquisition

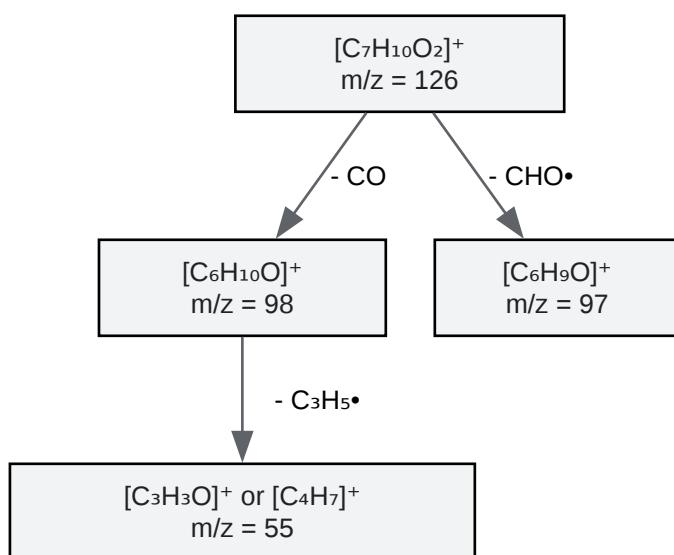
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small drop of liquid **4-Oxocyclohexanecarbaldehyde** directly onto the center of the ATR crystal.

- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Table 4: Mass Spectrometry Data for **4-Oxocyclohexanecarbaldehyde** (Electron Ionization)


m/z (mass-to-charge ratio)	Interpretation
126.1	Molecular Ion (M^+)
98	$[\text{M} - \text{CO}]^+$
97	$[\text{M} - \text{CHO}]^+$
81	$[\text{M} - \text{H}_2\text{O} - \text{CH}_3]^+$ (tentative)
55	$[\text{C}_4\text{H}_7]^+$ or $[\text{C}_3\text{H}_3\text{O}]^+$

Data interpretation based on Benchchem and general fragmentation principles.

Expert Interpretation:

- Molecular Ion (m/z 126.1): The peak at m/z 126 corresponds to the molecular weight of the compound ($\text{C}_7\text{H}_{10}\text{O}_2$), confirming its elemental composition.^[2] The exact mass is 126.068079557 Da.^[1]
- Key Fragmentations: The fragmentation of the molecular ion is driven by the presence of the two carbonyl groups.

- Loss of CO (m/z 98): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 98.
- Loss of the Formyl Radical (m/z 97): Alpha-cleavage next to the aldehyde carbonyl can result in the loss of the formyl radical ($\bullet\text{CHO}$, 29 Da), giving rise to the fragment at m/z 97. [8]
- Other Fragments: The peaks at m/z 81 and 55 represent further fragmentation of the cyclohexane ring structure, which can be complex and involve rearrangements.[9]

[Click to download full resolution via product page](#)

Figure 2: Proposed Key Fragmentation Pathways for 4-Oxocyclohexanecarbaldehyde.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) system for volatile compounds.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form the molecular ion (M^+).

- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic characterization of **4-Oxocyclohexanecarbaldehyde** is a textbook example of synergistic analytical chemistry. ^1H and ^{13}C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key aldehyde and ketone functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous and robust analytical data package, which is indispensable for researchers, scientists, and drug development professionals relying on this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxocyclohexanecarbaldehyde | 96184-81-5 | Benchchem [benchchem.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 4-Oxocyclohexanecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338460#spectroscopic-data-nmr-ir-ms-of-4-oxocyclohexanecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com